Tubulin inhibitor 43

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

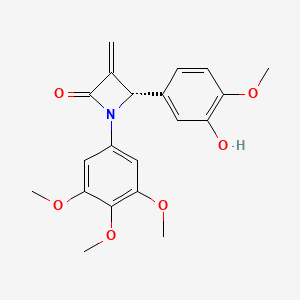

Molecular Formula |

C20H21NO6 |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

(4S)-4-(3-hydroxy-4-methoxyphenyl)-3-methylidene-1-(3,4,5-trimethoxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C20H21NO6/c1-11-18(12-6-7-15(24-2)14(22)8-12)21(20(11)23)13-9-16(25-3)19(27-5)17(10-13)26-4/h6-10,18,22H,1H2,2-5H3/t18-/m1/s1 |

InChI Key |

VQAFFPQTZLYJDR-GOSISDBHSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2C(=C)C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(=C)C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Structure of Tubulin Inhibitor 43

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of Tubulin inhibitor 43, a potent quinoline-indole derivative with significant anticancer properties. This document is intended for an audience with a strong background in medicinal chemistry, pharmacology, and cancer biology.

Chemical Structure and Properties

This compound, also referred to as compound 34b in the primary literature, is a novel synthetic molecule belonging to the quinoline-indole class of compounds. It has been identified as a potent inhibitor of tubulin polymerization, a key mechanism in disrupting cell division, particularly in rapidly proliferating cancer cells.

Chemical Name: 2-(1H-indol-5-yl)-6-methoxy-4-phenylquinoline

Molecular Formula: C24H18N2O

Molecular Weight: 350.42 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of this compound (34b) is achieved through a multi-step process, primarily based on the Friedländer annulation to construct the quinoline core. The following is a general outline of the synthetic route.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

The synthesis of 2-(1H-indol-5-yl)-6-methoxy-4-phenylquinoline (34b) involves the following key steps:

Step 1: Synthesis of the Quinoline Core via Friedländer Annulation

-

A mixture of 1-(1H-indol-5-yl)ethan-1-one and 2-amino-5-methoxybenzophenone are taken in a suitable solvent, such as ethanol.

-

A catalytic amount of a base, for example, potassium hydroxide, is added to the reaction mixture.

-

The mixture is heated under reflux for a specified period, typically several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is then washed with a suitable solvent (e.g., cold ethanol) and dried to yield the quinoline-indole scaffold.

Step 2: Purification

-

The crude product is purified using column chromatography on silica gel.

-

A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, is used to isolate the pure compound.

-

The fractions containing the desired product are combined and the solvent is evaporated under reduced pressure to yield pure 2-(1H-indol-5-yl)-6-methoxy-4-phenylquinoline (34b).

Note: The precise reaction conditions, including stoichiometry, reaction times, and purification details, can be found in the primary literature by Li et al. (2019) in the European Journal of Medicinal Chemistry.

Biological Activity and Quantitative Data

This compound exhibits potent antiproliferative activity against a panel of human cancer cell lines. Its primary mechanism of action is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.

| Cell Line | Cancer Type | IC50 (nM) |

| HepG2 | Hepatocellular Carcinoma | < 10 |

| KB | Oral Epidermoid Carcinoma | < 10 |

| HCT-8 | Ileocecal Adenocarcinoma | < 10 |

| MDA-MB-231 | Breast Adenocarcinoma | < 10 |

| H22 | Mouse Hepatocellular Carcinoma | < 10 |

Table 1: In vitro antiproliferative activity of this compound against various cancer cell lines.

| Assay | Parameter | Value (µM) |

| Tubulin Polymerization | IC50 | 2.09 |

Table 2: Inhibitory activity of this compound on tubulin polymerization.

Experimental Protocols for Biological Assays

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules in vitro.

Materials:

-

Tubulin protein (e.g., from bovine brain)

-

Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP (Guanosine-5'-triphosphate)

-

Test compound (this compound) dissolved in DMSO

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing tubulin protein in polymerization buffer on ice.

-

Add GTP to the reaction mixture to a final concentration of 1 mM.

-

Add various concentrations of this compound or a vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.

-

Add the tubulin/GTP mixture to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tubulin polymerization.

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell viability based on the measurement of cellular protein content.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compound (this compound)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

After treatment, gently fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound SRB dye with Tris base solution.

-

Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with a tubulin inhibitor.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with this compound for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.

-

The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the disruption of microtubule dynamics. By binding to the colchicine site on β-tubulin, it prevents the polymerization of tubulin dimers into microtubules. This leads to a cascade of downstream cellular events.

Caption: Mechanism of action of this compound.

Key Events:

-

Inhibition of Tubulin Polymerization: The binding of the inhibitor to tubulin prevents the formation of microtubules.

-

Disruption of Microtubule Dynamics: The dynamic instability of microtubules, which is crucial for their function, is severely impaired.

-

Mitotic Spindle Malformation: The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis.

-

G2/M Phase Arrest: The cell cycle is halted at the G2/M checkpoint due to the defective mitotic spindle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

This comprehensive guide provides essential technical information on this compound for researchers and professionals in the field of drug discovery and development. For more specific details, consulting the primary research literature is recommended.

In-Depth Technical Guide: Cytotoxicity Profile of Tubulin Inhibitor 43 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Tubulin inhibitor 43, a potent β-lactam bridged combretastatin A-4 analogue. This document details its antiproliferative activity against a panel of human cancer cell lines, outlines the experimental methodologies used for its evaluation, and illustrates its mechanism of action through signaling pathway and workflow diagrams.

Quantitative Cytotoxicity Data

This compound, also referred to as compound 29 in the primary literature, has demonstrated significant antitumor activity by inhibiting the proliferation and growth of various cancer cells.[1][2][3] The cytotoxic potential of this compound was assessed across a panel of human cancer cell lines, with its efficacy quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 values, representing the concentration of the inhibitor required to reduce cell viability by 50%, are summarized in the table below.

| Cancer Cell Line | Histology | IC50 (μM) |

| A2780 | Ovarian Carcinoma | Data not available for compound 29, potent analogues show 0.001-0.021 |

| HeLa | Cervical Carcinoma | Data not available for compound 29, potent analogues show 0.001-0.021 |

| SKOV-3 | Ovarian Carcinoma | Data not available for compound 29, potent analogues show 0.001-0.021 |

| MDA-MB-231 | Breast Adenocarcinoma | Data not available for compound 29, potent analogues show 0.001-0.021 |

Note: While specific IC50 values for this compound (compound 29) were not explicitly found in the available search results, the primary study by Zhou et al. (2018) reported that the most potent analogues in this series (compounds 14b and 14c) exhibited IC50 values in the range of 0.001-0.021 μM against these cell lines.

Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its cytotoxic effects by disrupting the dynamics of microtubule assembly. It specifically inhibits the polymerization of β-tubulin, a critical component of microtubules.[1][2][3] This disruption of microtubule formation leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[1][2][3] The inhibitor binds to the colchicine-binding site on β-tubulin, preventing the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.

Caption: Signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the inhibitor exhibits cytotoxic effects on cancer cells.

Workflow:

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Detailed Steps:

-

Cell Seeding: Human cancer cell lines (A2780, HeLa, SKOV-3, MDA-MB-231) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with various concentrations of this compound, typically in a serial dilution. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of the inhibitor on the assembly of purified tubulin into microtubules.

Workflow:

Caption: Workflow for the tubulin polymerization assay.

Detailed Steps:

-

Reaction Setup: Purified tubulin is suspended in a polymerization buffer containing GTP at 4°C.

-

Inhibitor Addition: this compound or control substances (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor, and DMSO as a vehicle control) are added to the tubulin solution.

-

Polymerization Initiation: The reaction is initiated by raising the temperature to 37°C, which promotes microtubule assembly.

-

Monitoring Polymerization: The extent of tubulin polymerization is monitored by measuring the increase in light scattering (absorbance) at 340 nm over time using a spectrophotometer.

-

Data Analysis: The rate and extent of polymerization in the presence of the inhibitor are compared to the control to determine the inhibitory activity. The IC50 for tubulin polymerization inhibition is calculated from a dose-response curve.

Cell Cycle Analysis

This assay uses flow cytometry to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the inhibitor.

Workflow:

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Steps:

-

Cell Treatment: Cancer cells are treated with this compound at a concentration known to be cytotoxic (e.g., near the IC50 value) for a defined period (e.g., 24 hours).

-

Cell Preparation: Cells are harvested, washed, and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

DNA Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI).

-

Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The amount of fluorescence is directly proportional to the amount of DNA in each cell.

-

Data Interpretation: The data is analyzed to generate a histogram of DNA content. Cells in the G0/G1 phase have a 2N DNA content, cells in the G2/M phase have a 4N DNA content, and cells in the S phase have a DNA content between 2N and 4N. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.

Conclusion

This compound is a potent antiproliferative agent that targets tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. The detailed protocols and data presented in this guide provide a foundation for further investigation and development of this compound as a potential anticancer therapeutic. The provided diagrams offer a clear visual representation of its mechanism of action and the workflows for its evaluation.

References

The Cutting Edge of Cancer Therapeutics: A Technical Guide to the Preliminary Structure-Activity Relationship (SAR) Studies of Tubulin Inhibitor Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the preliminary structure-activity relationship (SAR) studies of a promising class of anti-cancer agents: tubulin inhibitors. By targeting the fundamental cellular machinery of mitosis, these compounds represent a cornerstone of modern chemotherapy. This document provides a comprehensive overview of the SAR data for analogs of potent tubulin inhibitors, detailed experimental protocols for their evaluation, and visualizations of the key cellular pathways they modulate. The focus is on colchicine-binding site inhibitors, a class known for its potent anti-proliferative and vascular-disrupting properties.

Quantitative Structure-Activity Relationship (SAR) Data

The potency of tubulin inhibitors is exquisitely sensitive to their chemical structure. Modifications to the core scaffold can dramatically alter their ability to inhibit tubulin polymerization and induce cancer cell death. The following tables summarize the quantitative SAR data for various analogs, providing a clear comparison of their biological activities.

SAR of Combretastatin A-4 (CA-4) Analogs

Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization that binds to the colchicine site.[1][2] Its simple structure and high potency have made it an attractive lead compound for the development of new anticancer agents. Key structural features essential for its activity include the 3,4,5-trimethoxyphenyl 'A' ring and the cis-stilbene bridge, which holds the two aromatic rings in a specific conformation necessary for binding.[1] The following table presents the cytotoxicity of various CA-4 analogs against a panel of human cancer cell lines.

| Compound | Modification | HCT-116 IC50 (µM) | BEL-7402 IC50 (µM) | MCF-7 IC50 (µM) | AGS IC50 (µM) | Reference |

| CA-4 | Parent Compound | 0.02 | - | - | - | [3] |

| Analog 9a | Cyano group on stilbene bridge | 0.02 | - | - | - | [3] |

| Analog 12a₁ | Piperazine modification | >40 | >40 | >40 | >40 | [3] |

| Analog CS-2 | Dihydrofuran ring | 1.21 (THP-1) | - | - | - | [2] |

| Analog CS-3 | Dihydrofuran ring | 2.15 (THP-1) | - | - | - | [2] |

| Analog CS-20 | Dihydrofuran ring | 5.50 (THP-1) | - | - | - | [2] |

Note: Cell lines and experimental conditions may vary between studies, affecting direct comparability.

SAR of 2,7-diaryl-[1][2][3]triazolo[1,5-a]pyrimidine Analogs

This class of synthetic tubulin inhibitors also targets the colchicine binding site. SAR studies have revealed that modifications at the 2 and 7 positions of the triazolopyrimidine core significantly impact their anti-proliferative activity.

| Compound | R¹ (Position 2) | R² (Position 7) | HeLa IC50 (nM) | A549 IC50 (nM) | HT-29 IC50 (nM) | Reference |

| Lead Compound 3 | Phenyl | 3,4,5-Trimethoxyphenyl | >10000 | >10000 | >10000 | [4] |

| Analog 5e | 4-Methoxyphenyl | 3,4,5-Trimethoxyphenyl | 6.2 | 43 | 160 | [4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of tubulin inhibitor analogs.

Tubulin Polymerization Inhibition Assay

This assay directly measures the ability of a compound to interfere with the formation of microtubules from tubulin dimers.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.

Protocol:

-

Reagent Preparation:

-

Purified tubulin (from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

-

GTP is added to a final concentration of 1 mM.

-

Test compounds are dissolved in DMSO to create stock solutions.

-

-

Assay Procedure:

-

A reaction mixture containing tubulin and GTP is prepared on ice.

-

The test compound or vehicle (DMSO) is added to the reaction mixture.

-

The reaction is initiated by transferring the mixture to a pre-warmed 37°C microplate reader.

-

The absorbance at 340 nm is measured every 30-60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

The area under the curve (AUC) or the maximum velocity (Vmax) of the polymerization reaction is calculated.

-

The IC50 value (the concentration of compound that inhibits tubulin polymerization by 50%) is determined by plotting the percentage of inhibition against the compound concentration.

-

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

Cells are treated with a serial dilution of the test compound or vehicle (DMSO) for a specified period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

The culture medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL).

-

The plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.

-

-

Solubilization and Measurement:

-

The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The GI50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

-

Cell Cycle Analysis

This flow cytometry-based assay determines the effect of a compound on the distribution of cells in the different phases of the cell cycle.

Principle: Tubulin inhibitors typically cause an arrest of cells in the G2/M phase of the cell cycle due to the disruption of the mitotic spindle. This arrest can be quantified by staining the cellular DNA with a fluorescent dye (e.g., propidium iodide) and analyzing the DNA content of the cell population by flow cytometry.

Protocol:

-

Cell Treatment and Harvesting:

-

Cells are treated with the test compound for a specified time (e.g., 24 hours).

-

Both adherent and floating cells are collected, washed with PBS, and counted.

-

-

Fixation:

-

Cells are fixed by dropwise addition of cold 70% ethanol while vortexing to prevent clumping.

-

Cells are incubated on ice or at -20°C for at least 2 hours.

-

-

Staining:

-

Fixed cells are washed with PBS and then resuspended in a staining solution containing a DNA-binding dye (e.g., propidium iodide at 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

-

-

Flow Cytometry Analysis:

-

The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the DNA dye is measured for each cell.

-

-

Data Analysis:

-

The resulting data is displayed as a histogram of DNA content.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment and Harvesting:

-

Cells are treated with the test compound for a specified duration.

-

Cells are harvested and washed with cold PBS.

-

-

Staining:

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and PI are added to the cell suspension.

-

The cells are incubated in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

The stained cells are immediately analyzed by flow cytometry.

-

-

Data Analysis:

-

The data is displayed as a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other.

-

The percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+) is quantified.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key processes in the evaluation and mechanism of action of tubulin inhibitors.

Caption: Experimental workflow for the evaluation of tubulin inhibitor analogs.

Caption: Signaling pathway of tubulin inhibitor-induced apoptosis.

Conclusion

The preliminary SAR studies of tubulin inhibitor analogs have provided invaluable insights into the structural requirements for potent anti-cancer activity. The data clearly indicates that even minor modifications to the chemical scaffold can lead to significant changes in biological efficacy. The experimental protocols detailed herein provide a robust framework for the continued evaluation and development of these promising therapeutic agents. The visualization of the experimental workflow and the apoptotic signaling pathway offers a clear and concise understanding of the processes involved in the discovery and mechanism of action of tubulin inhibitors. Further optimization of these lead compounds, guided by the principles of SAR, holds the promise of delivering novel and more effective cancer therapies.

References

- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility and Stability of Tubulin Inhibitor 43

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of Tubulin inhibitor 43, a potent antitumor agent. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and characterization of this and similar compounds.

Introduction to this compound

This compound, also identified as Compound 29, is a small molecule inhibitor of β-microtubulin polymerization.[1] By disrupting microtubule dynamics, it effectively inhibits the proliferation and growth of cancer cells, ultimately leading to apoptosis.[1] Its promising antitumor activity has made it a subject of interest in cancer research. Understanding its physicochemical properties, particularly solubility and stability, is critical for its preclinical and clinical development, including formulation, storage, and delivery.

Solubility Profile

The solubility of a compound is a crucial parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation possibilities. While specific quantitative solubility data for this compound is not widely published in peer-reviewed literature, information can typically be obtained from the supplier's Certificate of Analysis. The data presented below is based on typical data provided for similar small molecule inhibitors.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility | Remarks |

| DMSO (Dimethyl Sulfoxide) | Data not publicly available. | High solubility is expected, as DMSO is a common solvent for initial in vitro screening of similar compounds. |

| DMF (Dimethylformamide) | Data not publicly available. | Often used as an alternative to DMSO. |

| Ethanol | Data not publicly available. | Solubility is likely to be lower than in DMSO or DMF. |

| Water | Data not publicly available. | As a combretastatin A-4 analogue, poor aqueous solubility is anticipated, a common challenge for this class of compounds.[2] |

| PBS (Phosphate-Buffered Saline) | Data not publicly available. | Solubility in aqueous buffers is critical for biological assays and formulation for in vivo studies. |

Note: Researchers should consult the Certificate of Analysis provided by the supplier for specific solubility data.

Stability Profile

The stability of a pharmaceutical compound determines its shelf-life, storage conditions, and is indicative of its degradation pathways. Stability studies are essential for ensuring the safety, efficacy, and quality of a drug substance.

Table 2: Stability of this compound

| Condition | Stability | Remarks |

| Storage (Solid) | ||

| Room Temperature | Stable.[1] | Recommended for short-term storage in the continental US; however, conditions may vary elsewhere.[1] |

| -20°C | Data not publicly available. | Standard temperature for long-term storage of many small molecules to minimize degradation. |

| -80°C | Data not publicly available. | Often recommended for very long-term storage or for particularly sensitive compounds. |

| Storage (In Solution) | ||

| DMSO at -20°C | Data not publicly available. | Stock solutions of similar compounds are often stable for several months under these conditions. |

| DMSO at -80°C | Data not publicly available. | Recommended for long-term storage of stock solutions to prevent degradation. |

| Forced Degradation | ||

| Acidic/Basic Conditions | Data not publicly available. | Important for understanding degradation pathways and developing stability-indicating analytical methods. |

| Oxidative Conditions | Data not publicly available. | Assesses susceptibility to oxidation. |

| Photostability | Data not publicly available. | Determines sensitivity to light exposure. |

| Thermal Stress | Data not publicly available. | Evaluates stability at elevated temperatures. |

Note: For precise stability information, refer to the supplier-provided Certificate of Analysis and conduct in-house stability studies under your specific experimental conditions.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound have not been published. However, standard methodologies for small molecule inhibitors are well-established.

Solubility Determination Protocol (Kinetic and Thermodynamic)

Objective: To determine the kinetic and thermodynamic solubility of this compound in various solvents and aqueous buffers.

Methodology:

-

Kinetic Solubility Assay:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

-

-

Thermodynamic Solubility (Shake-Flask Method):

-

Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, buffer).

-

Agitate the suspension at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Stability Indicating HPLC Method Protocol

Objective: To develop and validate a stability-indicating HPLC method to quantify this compound and its degradation products.

Methodology:

-

Forced Degradation Studies:

-

Expose solutions of this compound to various stress conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat solid compound and solution at 80°C for 48 hours.

-

Photodegradation: Expose solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Analyze the stressed samples by HPLC to identify and separate the degradation products from the parent compound.

-

-

HPLC Method Development:

-

Column: A reversed-phase C18 column is typically suitable for small molecules.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

-

Optimization: Adjust the gradient, flow rate, and column temperature to achieve optimal separation and peak shape.

-

-

Method Validation:

-

Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

-

Visualizations

Signaling Pathway

Caption: Simplified mechanism of action of this compound.

Experimental Workflow

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

This technical guide consolidates the currently available information regarding the solubility and stability of this compound. While specific quantitative data is primarily available through the supplier's Certificate of Analysis, this guide provides a framework for understanding and evaluating these critical parameters. The outlined experimental protocols offer a starting point for in-house characterization, which is essential for the successful development of this promising anticancer agent. Researchers are encouraged to perform their own detailed studies to confirm the solubility and stability of this compound under their specific experimental and formulation conditions.

References

Methodological & Application

Application Notes and Protocols for Tubulin Inhibitor 43 in Tubulin Polymerization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitors are a critical class of molecules in cancer research and therapy. They function by disrupting the dynamics of microtubule polymerization, which are essential for cell division, intracellular transport, and maintenance of cell structure. This disruption ultimately leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis in rapidly dividing cancer cells. Tubulin inhibitor 43, also known as Tubulin polymerization-IN-43 or compound 15h, is a potent small molecule that inhibits tubulin polymerization by binding to the colchicine site on β-tubulin.[1] This document provides detailed protocols for assessing the activity of this compound using a tubulin polymerization assay and outlines the key signaling pathways involved in its mechanism of action.

Mechanism of Action

This compound exerts its anti-cancer effects by directly interfering with microtubule dynamics. Microtubules are polymers of α- and β-tubulin heterodimers. Their ability to dynamically assemble (polymerize) and disassemble (depolymerize) is crucial for the formation of the mitotic spindle during cell division.

This compound binds to the colchicine binding site located at the interface between the α- and β-tubulin subunits. This binding event prevents the tubulin dimers from adopting the straight conformation necessary for incorporation into growing microtubules. The resulting disruption of microtubule polymerization leads to a cascade of cellular events, including:

-

Disruption of the Microtubule Network: The inhibition of polymerization leads to a net depolymerization of microtubules, causing a collapse of the microtubule cytoskeleton.

-

Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase.[2]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]

Quantitative Data Summary

| Compound | Tubulin Polymerization IC50 (µM) | Cell Line Antiproliferative IC50 (µM) | Reference |

| Colchicine | 8.1 | Varies (e.g., 0.009 in HeLa) | [2][3] |

| Nocodazole | ~5 | Varies (e.g., 0.049 in HeLa) | [4] |

| Combretastatin A-4 | Varies | Varies (e.g., 0.0009 in HeLa) | [4] |

| Compound G13 | 13.5 | 0.65 - 0.90 | [2] |

| Unnamed Inhibitor [I] | 6.87 | 0.21 (SGC-7901 cells) | [5] |

| Unnamed Inhibitor [I] | 22.23 | 0.098 (B16-F10 cells) |

Experimental Protocols

Tubulin Polymerization Assay (Absorbance-Based)

This protocol is a standard method to monitor the effect of inhibitors on the in vitro polymerization of purified tubulin. The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm.

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol (optional, as a polymerization enhancer)

-

This compound (stock solution in DMSO)

-

Paclitaxel (positive control for polymerization enhancement)

-

Nocodazole or Colchicine (positive control for polymerization inhibition)

-

Pre-chilled 96-well microplates (half-area, clear bottom)

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Thaw purified tubulin on ice.

-

Prepare the complete Tubulin Polymerization Buffer. If using glycerol, add it to the buffer. Keep all solutions on ice.

-

Prepare serial dilutions of this compound in Tubulin Polymerization Buffer. Also prepare working solutions of positive and negative controls (e.g., 10 µM paclitaxel and 10 µM nocodazole). The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

-

-

Assay Setup:

-

Pre-warm the microplate reader to 37°C.

-

On ice, add the appropriate volume of each component to the wells of the pre-chilled 96-well plate in the following order:

-

Tubulin Polymerization Buffer

-

Test compound (this compound dilutions) or control

-

Purified tubulin (final concentration typically 2-4 mg/mL)

-

-

To initiate the polymerization reaction, add GTP to each well to a final concentration of 1 mM.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis:

-

Plot the absorbance at 340 nm against time for each concentration of this compound and the controls.

-

The rate of polymerization can be determined from the slope of the linear phase (growth phase) of the polymerization curve.

-

The extent of polymerization is represented by the plateau of the curve.

-

To determine the IC50 value, plot the percentage of inhibition of the polymerization rate or extent against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that causes a 50% reduction in tubulin polymerization.

Visualizations

Experimental Workflow: Tubulin Polymerization Assay

Caption: Workflow for the tubulin polymerization assay.

Signaling Pathway: Mechanism of Action of Colchicine-Site Tubulin Inhibitors

Caption: Signaling cascade initiated by colchicine-site tubulin inhibitors.

References

- 1. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in tubeimoside I-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]

- 5. Discovery of microtubule polymerization inhibitor with excellent anticancer activity | BioWorld [bioworld.com]

Application Note: Visualizing Microtubule Disruption using Immunofluorescence Staining in Response to Tubulin Inhibitor 43

Introduction

Microtubules are essential cytoskeletal polymers involved in numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Composed of α- and β-tubulin heterodimers, their dynamic nature is critical for their function. Tubulin inhibitors are a class of small molecules that interfere with microtubule dynamics, either by preventing polymerization or by stabilizing existing microtubules. These compounds are invaluable tools for studying cytoskeletal function and are a cornerstone of cancer chemotherapy.

Tubulin Inhibitor 43 (TI-43) is a potent small molecule that inhibits microtubule polymerization, leading to a disruption of the microtubule network, cell cycle arrest, and ultimately, apoptosis. Visualizing the effects of TI-43 on the microtubule cytoskeleton is crucial for understanding its mechanism of action and determining its efficacy. Immunofluorescence (IF) staining is a powerful technique that allows for the specific visualization of microtubules within cells, providing qualitative and quantitative data on the effects of compounds like TI-43.

This application note provides a detailed protocol for the immunofluorescence staining of microtubules in cells treated with this compound. It also presents typical quantitative data and visual representations of the experimental workflow and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the characteristic quantitative data obtained from studies with this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line |

| IC50, Tubulin Polymerization | 2.5 µM | Purified Porcine Brain Tubulin |

| IC50, Cell Viability (72h) | 15 nM | HeLa |

| 22 nM | A549 | |

| 18 nM | MCF7 | |

| Cell Cycle Arrest (24h, 10x IC50) | G2/M Phase | HeLa |

Table 2: Effects of this compound on Microtubule Network Integrity

| Concentration | Treatment Time | Observation | Quantification (Microtubule Density) |

| Vehicle (0.1% DMSO) | 24h | Intact, filamentous microtubule network | 100% |

| 1x IC50 (15 nM) | 24h | Partial disruption of microtubule network | 45% ± 5.8% |

| 10x IC50 (150 nM) | 24h | Complete depolymerization of microtubules | 8% ± 2.1% |

Experimental Protocols

This section provides a detailed protocol for performing immunofluorescence staining to visualize microtubules in cells treated with this compound.

Materials:

-

Cell Line: HeLa (or other suitable adherent cell line)

-

Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (TI-43): 10 mM stock solution in DMSO

-

Fixative: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Mouse Anti-α-Tubulin Antibody (e.g., clone DM1A)

-

Secondary Antibody: Goat Anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting Medium: ProLong Gold Antifade Mountant

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Glass Coverslips and Microscope Slides

Protocol:

-

Cell Seeding:

-

Seed HeLa cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

-

Incubate at 37°C in a 5% CO2 incubator overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 15 nM and 150 nM). Include a vehicle control (0.1% DMSO).

-

Aspirate the old medium from the cells and add the medium containing the different concentrations of TI-43 or vehicle.

-

Incubate for the desired treatment time (e.g., 24 hours).

-

-

Fixation:

-

Aspirate the treatment medium.

-

Gently wash the cells twice with PBS.

-

Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Add 1 mL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Add 1 mL of 1% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the mouse anti-α-tubulin antibody in 1% BSA in PBS according to the manufacturer's recommendation (e.g., 1:1000).

-

Aspirate the blocking buffer and add 500 µL of the diluted primary antibody solution to each well.

-

Incubate overnight at 4°C or for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the Alexa Fluor 488 conjugated goat anti-mouse secondary antibody in 1% BSA in PBS (e.g., 1:1000). Protect from light from this point forward.

-

Aspirate the wash buffer and add 500 µL of the diluted secondary antibody solution to each well.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Nuclear Staining:

-

Wash the cells three times with PBS for 5 minutes each in the dark.

-

Add 500 µL of DAPI solution (e.g., 300 nM in PBS) to each well and incubate for 5 minutes at room temperature in the dark.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Carefully remove the coverslips from the wells using fine-tipped forceps.

-

Place a drop of mounting medium onto a clean microscope slide.

-

Gently place the coverslip, cell-side down, onto the drop of mounting medium.

-

Seal the edges of the coverslip with clear nail polish and allow it to dry.

-

-

Imaging:

-

Visualize the slides using a fluorescence microscope with appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).

-

Capture images for analysis of microtubule morphology and density.

-

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway affected by tubulin inhibitors.

Caption: Experimental workflow for immunofluorescence staining.

Caption: Signaling pathway of tubulin inhibitor-induced mitotic arrest.

Application Note: Unraveling the Anti-mitotic Activity of Tubulin Inhibitor 43

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitors are a critical class of anti-cancer agents that disrupt the dynamics of microtubule assembly and disassembly, leading to mitotic arrest and subsequent cell death.[1][2] These agents are broadly categorized as microtubule-stabilizing or -destabilizing agents.[1] This application note provides a comprehensive guide to characterizing the effects of a novel compound, "Tubulin Inhibitor 43," on the cell cycle using flow cytometry. The protocols detailed herein are designed to provide a robust framework for evaluating the anti-mitotic potential of this and other putative tubulin inhibitors.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle, a cellular machine responsible for segregating chromosomes during cell division.[1] Disruption of microtubule function activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[3] This ultimately triggers apoptotic cell death in many cancer cell lines. Flow cytometry, a powerful high-throughput technique, allows for the precise quantification of cellular DNA content, enabling detailed analysis of cell cycle distribution and the identification of drug-induced cell cycle arrest.[4]

This document outlines the protocols for treating cultured cells with this compound, preparing them for flow cytometry, and analyzing the resulting cell cycle data. Additionally, it provides methodologies for complementary assays to confirm the mechanism of action, such as in vitro tubulin polymerization assays and immunofluorescence microscopy to visualize microtubule morphology.

Mechanism of Action: Tubulin Inhibition and Cell Cycle Arrest

Tubulin inhibitors interfere with the cell cycle by disrupting the normal function of microtubules. This interference can occur through two primary mechanisms: inhibition of tubulin polymerization (destabilizing) or stabilization of microtubules, preventing their depolymerization.[1][2] Both actions lead to a failure in the formation and function of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[5][6]

References

- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 2. Mitotic inhibitor - Wikipedia [en.wikipedia.org]

- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Analysis of Ap-op-to-sis Markers Induced by TI-43 Treatment via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. Therapeutic intervention aimed at modulating apoptotic pathways is a key strategy in drug development. This document provides a detailed protocol for utilizing Western blot analysis to investigate the induction of apoptosis by a novel therapeutic agent, TI-43. The primary markers of apoptosis that can be detected by Western blot include the activation of caspases, cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), and changes in the expression of B-cell lymphoma 2 (Bcl-2) family members.[1][2] This protocol will focus on the detection of cleaved caspase-3, cleaved PARP, and the pro- and anti-apoptotic proteins Bax and Bcl-2, respectively.

Apoptosis Signaling Pathways Overview

Apoptosis is executed through two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[3][4][5]

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors, leading to the activation of initiator caspase-8.[5][6] Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3.[1][6]

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal.[4][6] This leads to the activation of pro-apoptotic Bcl-2 family members like Bax, which promote mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[4][5] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9.[3][4] Activated caspase-9, in turn, activates effector caspases like caspase-3.[3][4]

Activated caspase-3 is a key executioner of apoptosis, responsible for the cleavage of numerous cellular proteins, including PARP.[1][7] The cleavage of PARP by caspase-3 is considered a hallmark of apoptosis.[8][9] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate.[10] An increase in the Bax/Bcl-2 ratio is often associated with the induction of apoptosis.[10]

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

Experimental Workflow

The following diagram outlines the major steps in the Western blot protocol for analyzing apoptosis markers after TI-43 treatment.

Caption: Experimental workflow for Western blot analysis of apoptosis markers.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing Western blot analysis to detect apoptosis markers in cells treated with TI-43.

1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with various concentrations of TI-43 for a predetermined time course. Include a vehicle-treated control group. c. For a positive control, treat a separate set of cells with a known apoptosis inducer (e.g., staurosporine or etoposide).[9]

2. Cell Lysis and Protein Extraction: a. After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells in RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the total protein extract.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer.

4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): a. Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (typically 20-30 µg) per lane onto a 10-15% SDS-polyacrylamide gel.[11] c. Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer at 4°C is recommended.[12] b. The transfer time will depend on the molecular weight of the target proteins.[12]

6. Blocking: a. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[11][12] This step prevents non-specific binding of the antibodies.[2]

7. Primary Antibody Incubation: a. Dilute the primary antibodies in the blocking buffer according to the manufacturer's recommended dilutions (see Table 1). b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[13]

8. Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with TBST.[14] b. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[11]

9. Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol. c. Incubate the membrane with the ECL reagent for the recommended time.[13] d. Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

10. Data Analysis and Quantification: a. The intensity of the bands can be quantified using densitometry software. b. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. c. For apoptosis markers like caspase-3 and PARP, an increase in the cleaved forms is indicative of apoptosis.[2] For the Bcl-2 family, the ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2) should be calculated.[10]

Data Presentation: Quantitative Summary

The following table provides a summary of the key apoptosis markers, their expected molecular weights, and typical antibody dilutions for Western blot analysis.

| Target Protein | Function in Apoptosis | Expected Molecular Weight (kDa) | Recommended Antibody Dilution | Expected Change with TI-43 Treatment |

| Caspase-3 | Executioner caspase | Full-length: ~35 kDa Cleaved (active): ~17/19 kDa[1][13] | 1:1000[13] | Decrease in full-length, increase in cleaved fragments |

| PARP | DNA repair enzyme, cleaved by caspase-3 | Full-length: ~116 kDa Cleaved fragment: ~89 kDa[1][9] | 1:1000 | Decrease in full-length, increase in cleaved fragment |

| Bcl-2 | Anti-apoptotic protein | ~26 kDa | 1:500 - 1:1000 | Decrease in expression |

| Bax | Pro-apoptotic protein | ~21 kDa | 1:500 - 1:1000 | Increase in expression |

| β-actin / GAPDH | Loading control | ~42 kDa / ~37 kDa | 1:1000 - 1:5000 | No change |

Interpretation of Results

Interpreting the Western blot results for apoptosis markers involves analyzing the changes in the levels of specific proteins.[2]

-

Caspase-3 Activation: A decrease in the band intensity of the full-length pro-caspase-3 (~35 kDa) and a concurrent increase in the cleaved, active fragments (~17/19 kDa) indicate the activation of this key executioner caspase.[1][13]

-

PARP Cleavage: The appearance of the 89 kDa cleaved PARP fragment and a decrease in the full-length 116 kDa protein is a strong indicator of caspase-3 activity and apoptosis.[1][9]

-

Bcl-2 Family Expression: A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio, suggests the involvement of the intrinsic apoptotic pathway.[10]

By following this detailed protocol and carefully analyzing the results, researchers can effectively evaluate the potential of TI-43 to induce apoptosis and gain insights into the underlying molecular mechanisms.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Apoptosis western blot guide | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Cleaved PARP (Asp214) (D64E10) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

- 12. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 13. media.cellsignal.com [media.cellsignal.com]

- 14. edspace.american.edu [edspace.american.edu]

Application Notes and Protocols for Live-Cell Imaging of Microtubule Dynamics with Tubulin Inhibitor 43

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin inhibitor 43, also identified as compound 29 in primary literature, and its more potent analogue, compound 14c, are chiral β-lactam bridged analogues of combretastatin A-4.[1] These synthetic small molecules are potent inhibitors of tubulin polymerization, demonstrating significant anti-proliferative and antitumor activities.[1] By interacting with the colchicine-binding site on β-tubulin, this compound disrupts microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[1][2] This disruption leads to mitotic arrest and subsequent apoptosis in cancer cells.[1]

These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies to investigate its real-time effects on microtubule dynamics.

Mechanism of Action

This compound functions as a microtubule-destabilizing agent.[1][2] It binds to the colchicine-binding site located at the interface between α- and β-tubulin dimers.[1] This binding event inhibits the polymerization of tubulin into microtubules. The interference with microtubule formation disrupts the mitotic spindle assembly, a crucial step for chromosome segregation during mitosis. Consequently, the cell cycle is arrested at the G2/M phase, which ultimately triggers the apoptotic cell death pathway.[1]

Caption: Mechanism of this compound on Microtubule Dynamics.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound (represented by its potent analogue, compound 14c) against various human cancer cell lines and its direct effect on tubulin polymerization.

Table 1: Anti-proliferative Activity of Compound 14c (IC50 in µM) [1]

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian Cancer | 0.001 |

| Hela | Cervical Cancer | 0.021 |

| SKOV-3 | Ovarian Cancer | 0.002 |

| MDA-MB-231 | Breast Cancer | 0.001 |

Table 2: In Vitro Tubulin Polymerization Inhibition [1]

| Compound | IC50 (µM) |

| Compound 14c | 1.9 |

| Colchicine (Reference) | 2.1 |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Microtubule Dynamics

This protocol details the steps for visualizing the effects of this compound on microtubule dynamics in real-time using live-cell fluorescence microscopy.

Materials:

-

Human cancer cell line (e.g., HeLa or MDA-MB-231)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Fluorescent tubulin marker (e.g., CellLight™ Tubulin-GFP, BacMam 2.0 or SiR-Tubulin)

-

This compound (or compound 14c)

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Glass-bottom imaging dishes or plates

-

Live-cell imaging microscope system with environmental control (37°C, 5% CO2)

Procedure:

-

Cell Culture and Seeding:

-

Culture cells in a T-75 flask to ~80% confluency.

-

Trypsinize and seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

-

Incubate the cells for 24 hours at 37°C and 5% CO2.

-

-

Labeling Microtubules:

-

For fluorescent protein-based markers (e.g., Tubulin-GFP): Transduce the cells with the fluorescent protein construct according to the manufacturer's instructions 24-48 hours prior to imaging.

-

For dye-based markers (e.g., SiR-Tubulin): Add the dye to the cell culture medium at the recommended concentration (e.g., 100 nM) and incubate for 1-2 hours before imaging.

-

-

Inhibitor Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of imaging, replace the culture medium with pre-warmed live-cell imaging medium.

-

Acquire baseline images of the microtubule network before adding the inhibitor.

-

Add this compound to the imaging medium at the desired final concentration. A good starting point is to use concentrations around the IC50 for tubulin polymerization (e.g., 1-5 µM) and the cytotoxic IC50 for the specific cell line. A dose-response experiment is recommended.

-

-

Live-Cell Imaging:

-

Place the imaging dish on the microscope stage within the environmental chamber.

-

Acquire time-lapse images using appropriate fluorescence channels (e.g., GFP for Tubulin-GFP, Cy5 for SiR-Tubulin).

-

Imaging parameters should be optimized to minimize phototoxicity. Suggested settings:

-

Objective: 60x or 100x oil immersion

-

Exposure time: 100-500 ms

-

Imaging interval: 1-5 minutes

-

Duration: 1-24 hours, depending on the desired observation period.

-

-

-

Data Analysis:

-

Visually inspect the time-lapse movies for changes in microtubule structure, such as depolymerization, fragmentation, and disruption of the microtubule network.

-

Quantify changes in microtubule density, length, and dynamics using appropriate image analysis software (e.g., ImageJ/Fiji with plugins like TrackMate).

-

Caption: Workflow for Live-Cell Imaging with this compound.

Protocol 2: Cell Cycle Analysis

This protocol is to confirm the G2/M phase arrest induced by this compound.

Materials:

-

Human cancer cell line

-

This compound

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and grow to ~70% confluency.

-

Treat cells with this compound at various concentrations (e.g., 1x, 5x, 10x the cytotoxic IC50) for 24 hours. Include a vehicle control (DMSO).

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol for at least 30 minutes on ice.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution by flow cytometry. An accumulation of cells in the G2/M phase is expected in the treated samples.

Safety and Handling

This compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a certified chemical fume hood. Dispose of waste according to institutional guidelines for cytotoxic compounds.

References

- 1. Design, synthesis, biological evaluation and cocrystal structures with tubulin of chiral β-lactam bridged combretastatin A-4 analogues as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Tubulin Inhibitor 43 Concentration for Cytotoxicity Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulin Inhibitor 43. Our aim is to help you optimize its concentration for accurate and reproducible cytotoxicity assay results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an anti-cancer agent that functions by inhibiting the polymerization of tubulin.[1][2] Tubulin proteins are the fundamental building blocks of microtubules, which are essential components of the cytoskeleton. Microtubules play a critical role in various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.[3] By disrupting microtubule dynamics, this compound can arrest the cell cycle, typically in the G2/M phase, and ultimately induce apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][4] Many inhibitors that target the colchicine binding site on tubulin, like potentially this compound, are effective at inhibiting microtubule formation.[5]

Q2: Which cell lines are most suitable for testing this compound?

A2: The choice of cell line can significantly impact the observed cytotoxicity. It is recommended to use a panel of cancer cell lines, particularly those known to be sensitive to microtubule-targeting agents. Some studies have shown that tumorigenic cell lines can be more sensitive to tubulin inhibitors.[2] Differences in tubulin isotype expression among cell lines can also influence sensitivity.[6] For example, overexpression of βIII-tubulin has been associated with resistance to some tubulin inhibitors.[7]

Q3: How do I determine the optimal concentration range for this compound in my initial experiments?

A3: To determine the optimal concentration range, it is advisable to perform a dose-response experiment. A wide range of concentrations should be tested initially, for example, from nanomolar to micromolar ranges (e.g., 1 nM to 100 µM), to identify the concentration range over which the inhibitor exhibits its cytotoxic effects. This will allow for the determination of the IC50 value, which is the concentration of the inhibitor required to reduce the biological activity (such as cell viability) by 50%.[8]

Troubleshooting Guide

Q1: I am observing high variability in my cytotoxicity assay results. What could be the cause?

A1: High variability can stem from several factors:

-

Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure a uniform single-cell suspension before seeding and be consistent with your seeding density.

-

Compound Solubility: this compound may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before diluting it in the cell culture medium. Precipitates of the compound can lead to inconsistent concentrations.

-

Incubation Time: The duration of inhibitor exposure can significantly affect cytotoxicity. Optimize the incubation time (e.g., 24, 48, 72 hours) for your specific cell line and experimental goals.

-

Assay-Specific Issues: The choice of cytotoxicity assay can also contribute to variability. For instance, in an MTT assay, the formazan crystals must be fully solubilized for accurate readings.[9]

Q2: The IC50 value I obtained is significantly different from published data. Why might this be?

A2: Discrepancies in IC50 values can arise from several experimental differences:

-

Cell Line Differences: As mentioned, different cell lines exhibit varying sensitivities to tubulin inhibitors.[2][6]

-

Experimental Conditions: Factors such as cell density, passage number, and media composition can all influence the apparent IC50 value.

-

Assay Method: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity) and can yield different IC50 values.[10]

Q3: My cells are showing signs of cytotoxicity at very low concentrations of the inhibitor, even below the expected range. What should I investigate?

A3: If you observe unexpected potency, consider the following:

-

Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control (cells treated with the same concentration of solvent as the highest inhibitor concentration) to assess solvent toxicity.

-

Compound Stability: The stability of the inhibitor in your culture medium and conditions should be considered. Degradation could potentially lead to more toxic byproducts.

-

Cell Line Sensitivity: The specific cell line you are using may be exceptionally sensitive to this particular inhibitor.

Data Presentation

Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines after 48-hour treatment.

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | 15.5 |

| A549 | Lung Cancer | 28.2 |

| MCF-7 | Breast Cancer | 45.1 |

| HCT116 | Colon Cancer | 12.8 |

Table 2: Troubleshooting Common Issues in Cytotoxicity Assays.

| Issue | Potential Cause | Recommended Solution |

| High background signal | Contamination, high cell density | Use sterile techniques, optimize cell seeding density. |

| Low signal-to-noise ratio | Low metabolic activity, insufficient incubation time | Increase cell number, optimize incubation time for the assay. |

| Inconsistent replicates | Pipetting errors, uneven cell distribution | Calibrate pipettes, ensure proper mixing of cell suspension. |

| Edge effects in 96-well plates | Evaporation from outer wells | Fill outer wells with sterile PBS or media without cells. |

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time.

-

Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes).

-

LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation and Measurement: Incubate at room temperature for the recommended time (usually up to 30 minutes), protected from light. Measure the absorbance at the specified wavelength (typically 490 nm).

-